2-Fluoro-5-(hydroxymethyl)benzonitrile
Overview
Description
The compound "2-Fluoro-5-(hydroxymethyl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitriles and their derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated benzonitriles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science due to their unique electronic properties and reactivity .
Synthesis Analysis
The synthesis of fluorinated benzonitriles and their derivatives can involve several different chemical reactions. For instance, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a multi-step process involving nitration, reduction, an improved Schiemann reaction, and hydrolyzation with NaOH . Similarly, the synthesis of other fluorinated compounds, such as the ESIPT fluorophores, involved Sonogashira-coupling reactions, which are commonly used to form carbon-carbon bonds between an alkyne and an aryl halide . These methods could potentially be adapted for the synthesis of "2-Fluoro-5-(hydroxymethyl)benzonitrile" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles is characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. The electronic effects of these substituents can significantly influence the molecule's reactivity and properties. For example, the introduction of a fluorine atom can affect the electron distribution within the molecule, as seen in the study of ESIPT fluorophores, where the electronic structure was systematically tuned through various substitutions . Theoretical calculations and crystal analysis can provide detailed information about the molecular orbitals and hydrogen bonding within these molecules.
Chemical Reactions Analysis
Fluorinated benzonitriles can undergo various chemical reactions, including hydroxylation, which has been studied in the context of radiation-induced homolytic aromatic substitution. The presence of electron-withdrawing or electron-donating substituents can influence the distribution of hydroxylated products . Additionally, the interaction of fluorinated compounds with metal ions can lead to changes in their photophysical properties, as demonstrated by the fluorescence "Turn-off" sensing of Fe(III) ions by 5-hydroxy benzo[g]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitriles are influenced by their molecular structure. For example, the presence of a fluorine atom can increase the compound's lipophilicity and stability, making it more suitable for applications in drug development . The liquid-crystal transition temperatures of fluoro-substituted benzonitriles have been found to be higher than those of non-laterally substituted analogues, indicating the impact of fluorine substitution on the thermal properties of these compounds . Additionally, the photophysical properties of ESIPT fluorophores, such as their emission behavior in different media, are directly related to the strength of intramolecular hydrogen bonds and the energy gap between molecular orbitals .
Scientific Research Applications
Chemical Synthesis and Flow Iodination
2-Fluoro-5-(hydroxymethyl)benzonitrile is utilized in chemical synthesis, particularly in flow iodination processes. A study by (Dunn et al., 2018) outlines the iodination of related benzonitrile compounds through C-H lithiation, highlighting the importance of such compounds in organometallic chemistry.
Preparation of Fluorinated Compounds
The preparation of fluorinated compounds, including 5-fluorosalicylic acid, is another application. (Shen Li-tao, 2010) describes a process starting from 2-chloro-benzonitrile, demonstrating the role of similar benzonitriles in creating fluorinated derivatives.
Neuroimaging and Radioligands
In neuroimaging, derivatives of 2-Fluoro-5-(hydroxymethyl)benzonitrile are employed as radioligands. A study by (Siméon et al., 2007) describes the synthesis of such a compound for imaging monkey brain metabotropic glutamate subtype-5 receptors, illustrating its use in advanced imaging techniques.
Receptor Antagonists in Pharmacology
These compounds are also significant in the development of receptor antagonists in pharmacology. Research by (Tehrani et al., 2005) identified potent and selective metabotropic glutamate subtype 5 receptor antagonists using a benzonitrile derivative, underscoring its pharmaceutical relevance.
Molecular Structure and Spectroscopy Studies
Molecular structure and vibrational spectroscopic studies of benzonitrile compounds provide insights into their chemical properties. (Sundaraganesan et al., 2009) conducted quantum mechanical calculations on similar compounds, which aids in understanding their behavior in various chemical reactions.
Synthesis of Antidepressants
In the synthesis of antidepressants, compounds related to 2-Fluoro-5-(hydroxymethyl)benzonitrile play a crucial role. (Zhang Dao-zhen, 2010) details the synthesis of an impurity of Citalopram, showcasing the compound's importance in pharmaceutical manufacturing.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-fluoro-5-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVBMNHJMJKTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378783 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(hydroxymethyl)benzonitrile | |
CAS RN |
227609-85-0 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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